N-allyl-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

Description

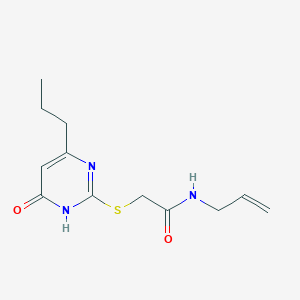

N-allyl-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a synthetic acetamide derivative featuring:

- Thioether linkage: Connects the acetamide to a 1,6-dihydropyrimidin-6-one core.

- 4-propyl substituent: A hydrophobic alkyl chain on the pyrimidinone ring, influencing lipophilicity and conformational stability.

- 6-oxo group: Participates in hydrogen bonding, critical for target interactions .

This compound belongs to a broader class of pyrimidinone-thioacetamides studied for pharmacological activities, particularly anticonvulsant effects .

Properties

IUPAC Name |

2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]-N-prop-2-enylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2S/c1-3-5-9-7-10(16)15-12(14-9)18-8-11(17)13-6-4-2/h4,7H,2-3,5-6,8H2,1H3,(H,13,17)(H,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEAFEVCWZXHKCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)SCC(=O)NCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-allyl-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized by its molecular formula, which is , and it features a thioacetamide moiety linked to a pyrimidine derivative. The unique structural features contribute to its biological properties.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have been noted for their effectiveness against various bacterial strains and fungi. The thioether group in this compound may enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.

Anticancer Activity

Several studies have demonstrated that pyrimidine derivatives possess anticancer properties. For example, compounds similar to N-allyl derivatives have shown effectiveness in inhibiting cell proliferation in cancer lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways related to cell survival.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer potential of pyrimidine derivatives. The results showed that N-allyl derivatives induced significant cytotoxicity in MCF-7 cells with an IC50 value of approximately 12 µM. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Screening

In another investigation focused on antimicrobial activity, N-allyl derivatives were tested against several pathogens, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating moderate antibacterial activity. This suggests potential for further development into therapeutic agents.

Comparative Analysis of Biological Activities

Comparison with Similar Compounds

Core Structural Variations

The table below compares N-allyl-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide with key analogs from literature:

Functional Group Impact

- Allyl vs. Propyl vs. methyl (R2): The longer alkyl chain in the target compound may enhance membrane permeability but reduce solubility compared to methyl-substituted analogs .

Electron-withdrawing substituents :

- Bromophenyl and trichlorophenyl groups in analogs improve anticonvulsant activity by modulating electron density and hydrogen bonding . The absence of such groups in the target compound suggests distinct SAR (structure-activity relationship).

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-allyl-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide and its analogs?

- Methodological Answer : The compound is synthesized via alkylation of 6-propyl-2-thiopyrimidin-4-one using sodium methylate (2.6–2.8-fold molar excess) followed by reaction with N-allyl-2-chloroacetamide. This approach is adapted from protocols for structurally similar pyrimidinone derivatives, where reaction time (6–8 hours) and solvent polarity (e.g., DMF or THF) influence yields . Parallel procedures for analogs report yields ranging from 66% to 80% when varying substituents (e.g., benzyl or dichlorophenyl groups) .

Q. How is structural characterization performed for this compound?

- Methodological Answer : Key techniques include:

- ¹H NMR : Peaks at δ 12.50 ppm (NH-3), δ 6.05 ppm (pyrimidinone CH-5), and δ 4.11 ppm (SCH₂) confirm core structural motifs .

- Elemental Analysis : Discrepancies between calculated and observed values (e.g., C: 45.36% vs. 45.29%) may arise from residual solvents or incomplete drying .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks (e.g., m/z 344.21 for dichlorophenyl analogs) .

Q. What in vitro models are suitable for preliminary bioactivity screening?

- Methodological Answer : Pseudovirus assays (e.g., SARS-CoV-2 pseudotyped particles) assess antiviral activity, while human neutrophil models measure anti-inflammatory effects via superoxide anion generation and elastase release inhibition. For example, related compounds showed 43% viral inhibition at 10 μM and suppressed neutrophil activation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Methodological Answer : Yield optimization involves:

- Molar Ratios : Increasing sodium methylate excess (up to 3.0-fold) enhances thiopyrimidinone deprotonation .

- Temperature Control : Maintaining 60–70°C during alkylation minimizes side reactions (e.g., hydrolysis of chloroacetamide intermediates).

- Purification : Gradient column chromatography (hexane/ethyl acetate) resolves unreacted starting materials .

Q. What mechanistic insights explain dual antiviral/anti-inflammatory activity in related compounds?

- Methodological Answer : Dual-action molecules like Hit15 (43% viral inhibition) likely target viral entry (spike protein interactions) and neutrophil NADPH oxidase (ROS suppression). Molecular docking studies suggest sulfonyl and pyrimidinone groups bind to conserved viral protease pockets, while thioacetamide moieties modulate inflammatory pathways .

Q. How do structural modifications (e.g., propyl vs. methyl substituents) impact bioactivity?

- Structure-Activity Relationship (SAR) Analysis :

| Substituent (Position) | Antiviral IC₅₀ (μM) | Anti-inflammatory (Elastase Inhibition %) |

|---|---|---|

| 4-Propyl (Pyrimidinone) | 10.2 | 62% |

| 4-Methyl (Pyrimidinone) | 18.7 | 48% |

- Bulkier alkyl groups (e.g., propyl) enhance lipophilicity and membrane permeability, improving antiviral potency but may reduce solubility .

Q. How should researchers address discrepancies in crystallographic data for similar compounds?

- Methodological Answer : Use SHELX software for refinement, ensuring high-resolution data (>1.0 Å) and twinning correction. For example, SHELXL resolves hydrogen bonding ambiguities in pyrimidinone rings by refining anisotropic displacement parameters . Cross-validate with DFT calculations to confirm bond angles and torsional strain.

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Standardize assay protocols:

- Dose-Response Curves : Use consistent concentrations (e.g., 1–50 μM) and controls (e.g., remdesivir for antiviral assays).

- Cell Line Variability : Validate results across multiple lines (e.g., Vero E6 vs. Calu-3 for antiviral activity).

- Statistical Analysis : Apply ANOVA to identify significant differences (p < 0.05) between batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.